2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine
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Overview
Description
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is an organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine typically involves the following steps:
Formation of the Bromophenylcyclopropane Intermediate: This step involves the reaction of 4-bromobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst to form 1-(4-bromophenyl)cyclopropane.
Amination Reaction: The intermediate is then subjected to an amination reaction using ethanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropyl and ethanamine moieties contribute to the overall activity of the compound. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(4-Bromophenyl)ethan-1-amine: This compound shares the bromophenyl group but differs in the presence of an ethanamine moiety instead of a cyclopropyl ring.
2-(4-Bromophenyl)ethan-1-amine: Similar in structure but lacks the cyclopropyl ring, which may result in different chemical and biological properties.
Uniqueness
2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine is unique due to the presence of both a cyclopropyl ring and a bromophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-8,13H2 |
InChI Key |
CZLUDAGRUWXZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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